
2-(1,3-Dioxolan-2-yl)-5-(tributylstannyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dioxolan-2-yl)-5-(tributylstannyl)thiazole is a compound that belongs to the class of organotin compounds It features a thiazole ring substituted with a 1,3-dioxolane group and a tributylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)-5-(tributylstannyl)thiazole typically involves the reaction of a thiazole derivative with a tributylstannyl reagent under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction may require the use of a catalyst, such as palladium or copper, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for yield and purity, and may include additional steps such as purification by column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-yl)-5-(tributylstannyl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of the tributylstannyl group or modification of the thiazole ring.
Substitution: The tributylstannyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, organolithium compounds, or Grignard reagents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)-5-(tributylstannyl)thiazole has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organotin compounds and as a reagent in organic synthesis.
Biology: The compound may be used in studies involving the interaction of organotin compounds with biological systems.
Medicine: Research into the potential therapeutic applications of organotin compounds may involve this compound as a model or starting material.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-5-(tributylstannyl)thiazole involves its interaction with molecular targets such as enzymes or receptors. The tributylstannyl group can facilitate the formation of organometallic intermediates, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium Bromide
- Ethyl (2-methyl-1,3-dioxolan-2-yl)acetate
- (1,3-Dioxolan-2-yl)methanol
Uniqueness
2-(1,3-Dioxolan-2-yl)-5-(tributylstannyl)thiazole is unique due to the presence of both a 1,3-dioxolane group and a tributylstannyl group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form organometallic intermediates. These features make it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H33NO2SSn |
|---|---|
Molecular Weight |
446.2 g/mol |
IUPAC Name |
tributyl-[2-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]stannane |
InChI |
InChI=1S/C6H6NO2S.3C4H9.Sn/c1-4-10-5(7-1)6-8-2-3-9-6;3*1-3-4-2;/h1,6H,2-3H2;3*1,3-4H2,2H3; |
InChI Key |
HTPQVZLYEWNKBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



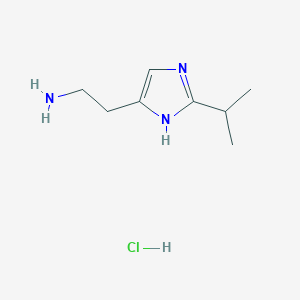
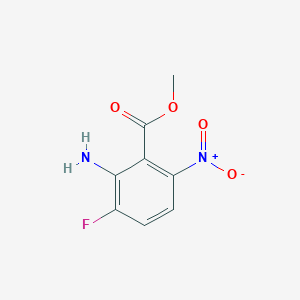
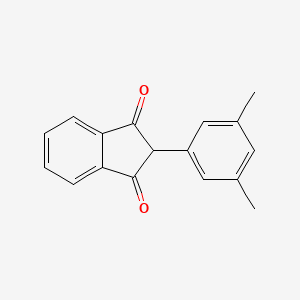
![6-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13663822.png)
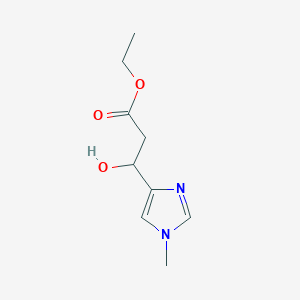
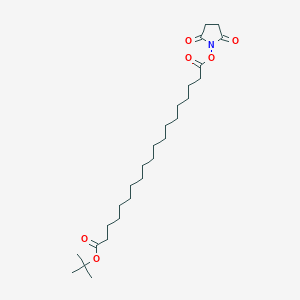
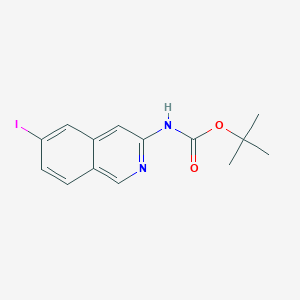
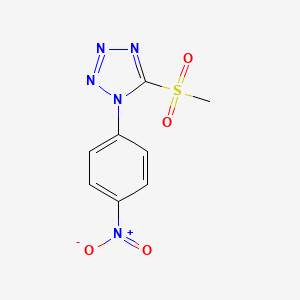
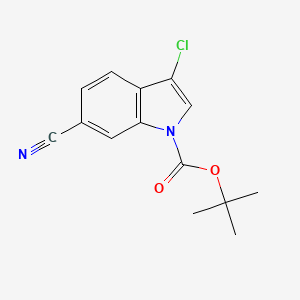
![2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13663861.png)
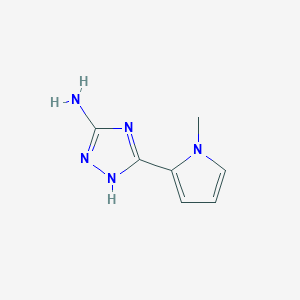
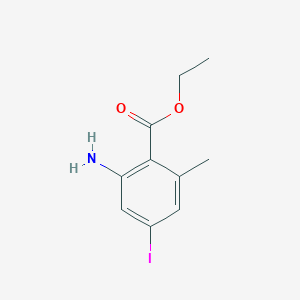
![8-Bromo-3,4-dihydrobenzo[C]oxepin-5(1H)-one](/img/structure/B13663895.png)
